2-((2-(4-(2-Fluorophenyl)piperazin-1-yl)quinazolin-4-yl)amino)ethanol
Overview
Description
2-((2-(4-(2-Fluorophenyl)piperazin-1-yl)quinazolin-4-yl)amino)ethanol is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their wide range of biological activities, including antimicrobial, antimalarial, anticonvulsant, anticancer, and anti-inflammatory properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 2-((2-(4-(2-Fluorophenyl)piperazin-1-yl)quinazolin-4-yl)amino)ethanol involves several steps. One common method starts with the conversion of quinazolin-2,4-diol into 2,4-dichloroquinazoline. The chlorine at the fourth position of the quinazoline ring is then substituted with 2-aminoethan-1-ol, which contains a polar hydroxyl group at the end of the chain. Subsequently, the chlorine group at the second position of the quinazoline ring is replaced by piperazine, which has important pharmacological properties . This multi-step synthesis requires precise reaction conditions and the use of various reagents to achieve the desired product.
Chemical Reactions Analysis
2-((2-(4-(2-Fluorophenyl)piperazin-1-yl)quinazolin-4-yl)amino)ethanol undergoes several types of chemical reactions, including substitution and reduction reactions. Common reagents used in these reactions include chlorinating agents, reducing agents, and nucleophiles. For example, the substitution of chlorine atoms in the quinazoline ring with other functional groups is a key step in its synthesis
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anticancer agent due to its ability to inhibit certain molecular pathways involved in cancer cell proliferation . Additionally, it has been studied for its antimicrobial and anti-inflammatory properties, making it a promising candidate for the development of new therapeutic agents . In industry, it is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2-(4-(2-Fluorophenyl)piperazin-1-yl)quinazolin-4-yl)amino)ethanol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain kinases, which are enzymes involved in cell signaling and regulation . By inhibiting these kinases, the compound can interfere with the proliferation and survival of cancer cells. Additionally, its antimicrobial activity is believed to result from its ability to disrupt the cell membranes of bacteria and fungi .
Comparison with Similar Compounds
2-((2-(4-(2-Fluorophenyl)piperazin-1-yl)quinazolin-4-yl)amino)ethanol is unique among quinazoline derivatives due to its specific chemical structure and properties. Similar compounds include other quinazoline derivatives such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib, which are also known for their anticancer properties . the presence of the 2-fluorophenyl and piperazine groups in this compound gives it distinct pharmacological properties that set it apart from these other compounds.
Properties
IUPAC Name |
2-[[2-[4-(2-fluorophenyl)piperazin-1-yl]quinazolin-4-yl]amino]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O/c21-16-6-2-4-8-18(16)25-10-12-26(13-11-25)20-23-17-7-3-1-5-15(17)19(24-20)22-9-14-27/h1-8,27H,9-14H2,(H,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLIGKIYTICVTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=NC4=CC=CC=C4C(=N3)NCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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